molecular formula C15H12ClNOS2 B14698172 3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione CAS No. 23509-78-6

3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione

Cat. No.: B14698172
CAS No.: 23509-78-6
M. Wt: 321.8 g/mol
InChI Key: FYSHQZSXWNAASC-UHFFFAOYSA-N
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Description

3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione is a chemical compound known for its unique structure and properties It belongs to the class of thiazolidinethiones, which are characterized by a thiazolidine ring with a sulfur atom and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione typically involves the reaction of m-chlorophenyl isothiocyanate with phenylacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidinethione ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The compound may also interact with DNA or other biomolecules, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(m-Chlorophenyl)-4-hydroxy-4-phenylthiazolidine
  • 3-(m-Chlorophenyl)-4-oxo-4-phenyl-2-thiazolidinethione
  • 3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidine

Uniqueness

3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione is unique due to its specific substitution pattern and the presence of both hydroxyl and thiazolidinethione functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

23509-78-6

Molecular Formula

C15H12ClNOS2

Molecular Weight

321.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C15H12ClNOS2/c16-12-7-4-8-13(9-12)17-14(19)20-10-15(17,18)11-5-2-1-3-6-11/h1-9,18H,10H2

InChI Key

FYSHQZSXWNAASC-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=S)S1)C2=CC(=CC=C2)Cl)(C3=CC=CC=C3)O

Origin of Product

United States

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